molecular formula C11H11N3O2 B043216 4-Nitrosoantipyrine CAS No. 885-11-0

4-Nitrosoantipyrine

Cat. No.: B043216
CAS No.: 885-11-0
M. Wt: 217.22 g/mol
InChI Key: IEODZSWSXNQPQL-UHFFFAOYSA-N
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Description

4-Nitrosoantipyrine is an organic compound with the molecular formula C11H11N3O2. It is a derivative of antipyrine, a well-known analgesic and antipyretic agent. The compound is characterized by the presence of a nitroso group (-NO) attached to the fourth position of the antipyrine ring. This modification imparts unique chemical and biological properties to the molecule, making it of interest in various scientific fields.

Scientific Research Applications

4-Nitrosoantipyrine has several applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of nitrite ions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly as a lead compound for designing new analgesic and antipyretic agents.

    Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.

Safety and Hazards

Sigma-Aldrich provides 4-Nitrosoantipyrine to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Relevant Papers The relevant papers for this compound include a study on the optimization of nitrosation reaction for the synthesis of 4-aminoantipyrine and patents on the continuous preparation method of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrosoantipyrine typically involves the nitrosation of antipyrine. One common method includes the reaction of antipyrine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso derivative.

Industrial Production Methods: In an industrial setting, the continuous preparation method of this compound involves the preparation of an antipyrine sulfate solution, followed by the addition of sodium nitrite under acidic conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrosoantipyrine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium dithionite.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitroso group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

    Oxidation: 4-Nitroantipyrine.

    Reduction: 4-Aminoantipyrine.

    Substitution: Various substituted antipyrine derivatives depending on the electrophile used.

Comparison with Similar Compounds

    4-Aminoantipyrine: A reduction product of 4-Nitrosoantipyrine, known for its analgesic and antipyretic properties.

    4-Nitroantipyrine: An oxidation product, used in various chemical analyses.

    Antipyrine: The parent compound, widely used as an analgesic and antipyretic agent.

Uniqueness: this compound is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from its analogs.

Properties

IUPAC Name

1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(12-16)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEODZSWSXNQPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237079
Record name 4-Nitrosoantipyrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-11-0
Record name Nitrosoantipyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Nitrosoantipyrine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANTIPYRINE, 4-NITROSO-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163932
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Record name 4-Nitrosoantipyrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-4-nitroso-1-phenyl-3-pyrazolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.765
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Record name 4-NITROSOANTIPYRINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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